rel-(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene
Description
(1R,4R,5R)-5-(Bromomethyl)bicyclo[221]hept-2-ene is a bicyclic compound that features a bromomethyl group attached to a norbornene framework
Properties
CAS No. |
16002-25-8 |
|---|---|
Molecular Formula |
C8H11Br |
Molecular Weight |
187.08 g/mol |
IUPAC Name |
(1S,4S,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H11Br/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2/t6-,7+,8+/m0/s1 |
InChI Key |
XCDJEPZLSGMJSM-XLPZGREQSA-N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene typically involves the bromination of a suitable norbornene derivative. One common method is the bromination of norbornene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The double bond in the norbornene framework can be reduced to form the corresponding saturated compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of the corresponding saturated bicyclic compound.
Scientific Research Applications
(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: Utilized in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the double bond or the bromomethyl group can be targeted by oxidizing agents, leading to the formation of new functional groups.
Comparison with Similar Compounds
Similar Compounds
(1R,4S)-Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid: A similar bicyclic compound with a carboxylic acid group instead of a bromomethyl group.
Bicyclo[2.1.1]hexanes: Compounds with a similar bicyclic structure but different substitution patterns.
Uniqueness
(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene is unique due to its specific substitution pattern and the presence of a bromomethyl group, which makes it a versatile intermediate for various chemical transformations and applications.
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